N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16304118
Molecular Formula: C20H30N6O
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N6O |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H30N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-11-16(12-14-25)20(27)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-14H2,1H3,(H,21,27) |
| Standard InChI Key | PNSBBATUJJEEPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCCC4 |
Introduction
N-cyclooctyl-1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C20H30N6O and a molecular weight of 370.5 g/mol . This compound is part of the triazolo-pyridazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a cyclooctyl group and a piperidine ring in its structure suggests enhanced lipophilicity and unique pharmacokinetic properties compared to other derivatives in the same family.
Synthesis and Preparation
The synthesis of N-cyclooctyl-1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from appropriate precursors. These reactions may include cyclization and coupling steps to form the desired structure. Industrial-scale production might utilize continuous flow reactors to optimize yields and purity.
Comparison with Similar Compounds
N-cyclooctyl-1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide shares structural similarities with other compounds in the triazolo-pyridazine family but is distinguished by its unique cyclooctyl and piperidine components. These structural features can influence its lipophilicity and pharmacokinetic properties, potentially leading to distinct biological activities compared to other derivatives.
Future Directions
Further research is needed to fully understand the mechanisms underlying the interactions of N-cyclooctyl-1-(3-methyl triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide with biological targets and to explore its therapeutic potential. This could involve in vitro and in vivo studies to assess its efficacy and safety in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume